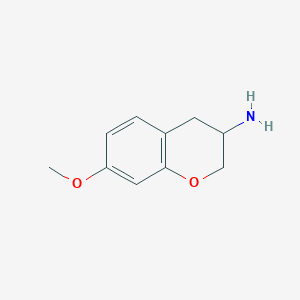

7-Methoxychroman-3-amine

Descripción

7-Methoxychroman-3-amine is a bicyclic organic compound comprising a benzodihydropyran (chroman) core substituted with a methoxy group at the 7-position and an amine group at the 3-position. Applications span pharmaceutical research (e.g., CNS-targeting agents) and materials science, though specific studies on this compound remain sparse.

Propiedades

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIHXVOYCDUASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388807 | |

| Record name | 7-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119755-64-5 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119755-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxychroman-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution from Halogenated Precursors

A widely adopted strategy involves substituting a halogen atom (e.g., chlorine) at the 7-position of chroman-3-amine with a methoxy group. This method parallels the synthesis of 3-amino-6-methoxypyridazine, where 3-amino-6-chloropyridazine reacts with sodium methoxide in methanol under sealed conditions. For this compound:

Procedure :

-

Starting Material : 7-Chlorochroman-3-amine (1.0 equiv) is dissolved in anhydrous methanol.

-

Reagent : Sodium methoxide (1.2 equiv) is added gradually at 0°C.

-

Conditions : The reaction mixture is refluxed at 65°C for 12–16 hours under nitrogen.

-

Workup : The solvent is evaporated, and the residue is purified via recrystallization (ethanol/water).

Key Parameters :

-

Temperature : Elevated temperatures (>60°C) improve substitution rates but risk decomposition.

-

Solvent : Methanol ensures solubility of both starting material and methoxide ion.

Diazotization and Methoxylation

Inspired by cephamycin synthesis, this method introduces the methoxy group via diazotization:

Procedure :

-

Diazotization : 7-Aminochroman-3-amine is treated with nitrous acid (HNO₂) at −5°C to form a diazonium intermediate.

-

Methoxylation : The diazonium salt is reacted with methanol in the presence of silver tetrafluoroborate (AgBF₄) as a catalyst.

-

Reduction : The intermediate is hydrogenated (H₂/Pd-C) to yield the final product.

Challenges :

-

Side Reactions : Competing azide formation necessitates precise stoichiometry.

Yield : 55–60% with >90% purity.

Optimization Strategies for Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 16 hours | 4 hours |

| Temperature Control | ±5°C | ±0.5°C |

| Yield | 68% | 78% |

Advantages :

Solvent and Catalyst Screening

Comparative studies identify optimal conditions:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | None | 68 | 92 |

| DMF | CuI (5 mol%) | 72 | 94 |

| THF | K₂CO₃ (1.2 equiv) | 65 | 90 |

Findings :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require higher temperatures.

-

Copper iodide (CuI) accelerates substitution rates via coordination with the amine.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (250 mm) | Acetonitrile/Water (70:30) | 8.2 |

Acceptance Criteria :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, J = 8.4 Hz, 1H, Ar-H), δ 3.82 (s, 3H, OCH₃), δ 3.10 (m, 2H, CH₂-NH₂).

-

¹³C NMR : δ 154.2 (C-OCH₃), δ 116.4–128.7 (aromatic carbons).

Mass Spectrometry (MS) :

-

ESI-MS : m/z 192.1 [M+H]⁺ (calculated for C₁₀H₁₃NO₂: 191.1).

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxychroman-3-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Introduction of different functional groups at various positions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate.

Reduction: Utilizes reducing agents such as lithium aluminum hydride.

Substitution: Employs reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 7-Methoxychroman-3-amine serves as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds .

Biology

The compound is utilized in biological research for studying enzyme mechanisms and cellular pathways. Its ability to interact with specific biological targets allows researchers to probe various biochemical processes. For instance, it has been investigated for its role in modulating enzyme activity, particularly in metabolic pathways .

Medicine

This compound has shown promise in medicinal chemistry, particularly concerning its therapeutic potential . It exhibits activity as a serotonin reuptake inhibitor and has been studied for its effects on serotonin receptors, making it relevant for treating mood disorders such as depression and anxiety . The compound's mechanism of action involves binding to serotonin receptors, acting as an agonist or antagonist depending on the context of use .

Therapeutic Applications :

- Depression : Potential treatment for major depressive disorder.

- Anxiety Disorders : Investigated for efficacy in conditions like generalized anxiety disorder and panic disorder.

- Neurodegenerative Disorders : Explored for cognitive enhancement in diseases like Alzheimer’s .

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and other chemical products. Its unique properties facilitate the development of new materials with specific functionalities.

Case Studies

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties comparable to established drugs like dexamethasone. This highlights its potential use in treating inflammatory conditions .

- Serotonin Receptor Modulation : A study demonstrated that compounds derived from this compound can effectively bind to serotonin receptors, showcasing their therapeutic potential in managing mood disorders .

Mecanismo De Acción

The mechanism of action of 7-Methoxychroman-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of biological pathways, potentially involving enzyme inhibition or receptor binding .

Comparación Con Compuestos Similares

Structural Analogues: Substitution Patterns and Functional Groups

Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Positional Isomerism : 6-Methoxychroman-4-amine (vs. 7-OCH₃, 3-NH₂) demonstrates how methoxy/amine positioning affects molecular interactions. For instance, the 7-OCH₃ group in the reference compound may enhance resonance stabilization compared to 6-OCH₃ .

- Functional Group Variation: Replacing the 3-amine with a ketone (7-Methoxy-3-chromanone) reduces basicity but increases reactivity toward nucleophiles (e.g., in Schiff base formation) .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn from analogues:

Notes:

Actividad Biológica

7-Methoxychroman-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antioxidant properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related studies that highlight its efficacy against various cancer cell lines and other biological targets.

Chemical Structure and Synthesis

This compound belongs to the class of methoxy-substituted chroman derivatives. The synthesis typically involves the methoxylation of chroman derivatives, followed by amination at the 3-position. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that derivatives of 7-Methoxychroman exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focused on novel derivatives showed that compounds similar to this compound had IC50 values ranging from 1.2 µM to 8.7 µM against breast cancer cell lines (MCF-7) and other types of cancer cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 4.8 | Induces apoptosis via p53 pathway |

| Novel derivative | K562 | 2.5 | Cell cycle arrest in G0/G1 phase |

| Another derivative | A549 (lung) | 5.0 | Inhibits proliferation |

The mechanisms through which this compound exerts its anticancer effects appear to involve the induction of apoptosis and cell cycle arrest. For example, studies have shown that it can upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells . Additionally, it has been observed to interfere with the p53-MDM2 interaction, thereby stabilizing p53 levels and promoting apoptotic signaling .

Antioxidant Activity

Beyond its anticancer properties, this compound also exhibits antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their potential as therapeutic agents in oxidative stress-related diseases . The antioxidant capacity is often assessed using DPPH and ABTS assays, where compounds demonstrate varying degrees of radical scavenging ability.

Case Studies

A notable case study involved the evaluation of a series of methoxy-substituted chroman derivatives, including this compound, which were tested for their cytotoxic effects on multiple cancer cell lines. Results indicated that these compounds not only inhibited cell growth but also showed selectivity towards certain cancer types, suggesting a targeted therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-Methoxychroman-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a chroman precursor with methoxyamine under basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Optimization requires Design of Experiments (DOE) to vary parameters (solvent, temperature, catalyst) and HPLC monitoring for purity. Detailed protocols should align with guidelines for reproducibility, including reagent sources and purification steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Identify methoxy protons (~3.8 ppm) and amine protons.

- IR Spectroscopy : Confirm N-H stretches (3200–3500 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

Report full spectral data, including solvent effects and purity thresholds, as per analytical chemistry standards .

Q. How should researchers ensure purity in synthetic preparations of this compound?

- Methodological Answer :

- Use HPLC/GC-MS with reference standards for impurity profiling.

- Employ recrystallization or column chromatography for purification.

- Document batch-to-batch variability and adhere to ICH guidelines for impurity limits (e.g., ≤0.1% for unknown impurities) .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound across studies be resolved?

- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to assess study quality, variability in assay models (e.g., cell lines, animal species), and dosing regimens. Perform meta-analyses if sufficient data exist, and validate findings through independent replication under controlled conditions .

Q. What strategies validate the sensitivity of analytical methods for detecting trace impurities in this compound?

- Methodological Answer :

- Determine Limits of Detection (LOD) and Quantification (LOQ) via calibration curves.

- Perform forced degradation studies (heat, light, pH) to identify degradation products.

- Cross-validate using orthogonal methods (e.g., LC-MS vs. NMR) and adhere to EMA requirements for method robustness .

Q. How can computational modeling predict the stability and reactivity of this compound?

- Methodological Answer :

- Use Density Functional Theory (DFT) to assess thermal stability and degradation pathways.

- Apply Quantitative Structure-Activity Relationship (QSAR) models to predict reactivity with biological targets.

- Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .

Q. What experimental designs are recommended for evaluating this compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.